N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Overview
Description
N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic rings, including thiadiazole, benzodiazole, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Formation of the Benzodiazole Ring: This involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the different heterocyclic rings through appropriate linkers and functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Sulthiame: Used as an anticonvulsant.
Uniqueness
N-(4-{1-[4-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[4-[1-[4-(5-acetamido-1,3,4-thiadiazol-2-yl)butyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O3S/c1-11(28)20-17-16(25-30-26-17)18-22-13-7-3-4-8-14(13)27(18)10-6-5-9-15-23-24-19(31-15)21-12(2)29/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,26,28)(H,21,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHUNDFWENDULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCCCC4=NN=C(S4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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